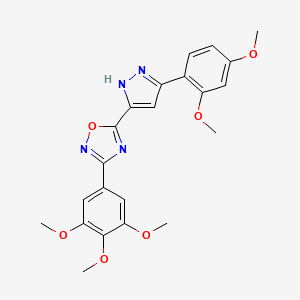

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Description

5-(3-(2,4-Dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrazole ring and two distinct methoxy-substituted aromatic groups. The 1,2,4-oxadiazole moiety is known for its stability and bioisosteric properties, often enhancing pharmacokinetic profiles in drug design . This compound’s molecular formula is C₂₁H₂₀N₄O₇ (MW: 440.41 g/mol), with a CAS registry number of 1775439-98-9 .

Properties

IUPAC Name |

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O6/c1-27-13-6-7-14(17(10-13)28-2)15-11-16(25-24-15)22-23-21(26-32-22)12-8-18(29-3)20(31-5)19(9-12)30-4/h6-11H,1-5H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGVKZQIPMHMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole core is constructed via reaction of a 1,3-diketone with hydrazine hydrate. For this compound, ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate serves as the diketone precursor. Heating at 80–100°C in ethanol with excess hydrazine hydrate yields ethyl 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate.

Reaction Conditions :

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2M) under reflux.

Reaction Conditions :

Preparation of 3,4,5-Trimethoxyphenylamidoxime

Nitrile to Amidoxime Conversion

3,4,5-Trimethoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol under basic conditions (NaHCO₃) to form the amidoxime.

Reaction Conditions :

1,2,4-Oxadiazole Ring Formation

Heterocyclization Using Vilsmeier Reagent

The pyrazole carboxylic acid is activated with Vilsmeier reagent (POCl₃/DMF), followed by reaction with the amidoxime. This one-pot method avoids isolation of intermediates.

Reaction Conditions :

- Activator: Vilsmeier reagent (POCl₃/DMF, 1:1 molar ratio)

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature, 4–6 hours

- Yield: 61–93%

Mechanism :

- Activation of the carboxylic acid to acyl chloride intermediate.

- Nucleophilic attack by the amidoxime’s amino group.

- Cyclodehydration to form the 1,2,4-oxadiazole ring.

Superbase-Mediated Cyclization

An alternative employs NaOH/DMSO as a superbase to facilitate cyclization between the pyrazole methyl ester and amidoxime.

Reaction Conditions :

Analytical Validation and Characterization

Spectroscopic Confirmation

- ¹H NMR : Signals for methoxy groups (δ 3.70–3.90 ppm), pyrazole C-H (δ 6.50–7.20 ppm), and oxadiazole ring protons (δ 8.10–8.30 ppm).

- ¹³C NMR : Peaks at 160–165 ppm (C=N of oxadiazole), 150–155 ppm (pyrazole C-3).

- HRMS : Molecular ion peak matching the exact mass (calculated for C₂₃H₂₂N₄O₇: 490.15 g/mol).

Crystallography

Single-crystal X-ray diffraction confirms the planar oxadiazole ring and dihedral angles between aromatic systems.

Green Chemistry Alternatives

Chemical Reactions Analysis

Step 1: Formation of Pyrazole Core

-

Diketo Ester Formation : Substituted acetophenones (e.g., 2,4-dimethoxyacetophenone) react with diethyl oxalate in the presence of sodium ethoxide to form phenyl diketo esters.

-

Cyclization : The diketo esters undergo dehydrative cyclization with hydrazine dihydrochloride (N₂H₄·2HCl) in ethanol to yield ethyl 3-substituted phenyl-1H-pyrazole-5-carboxylates.

-

Carbohydrazide Formation : The ester intermediate is treated with hydrazine hydrate (N₂H₄·H₂O) to produce 3-substituted phenyl-1H-pyrazole-5-carbohydrazides.

Step 2: Oxadiazole Ring Formation

The carbohydrazide intermediate reacts with 3,4,5-trimethoxycinnamic acid in the presence of phosphorus oxychloride (POCl₃) at 110°C for 5–6 hours. This cyclocondensation forms the 1,2,4-oxadiazole ring via dehydration .

Key Reaction Conditions :

-

Temperature: 110°C

-

Catalyst: POCl₃ (acts as both catalyst and dehydrating agent)

-

Solvent: Neat conditions (no solvent)

Structural Characterization

The compound’s structure is confirmed using spectroscopic techniques:

Reactivity and Functionalization

The compound’s reactivity is influenced by its electron-rich methoxy groups and heterocyclic cores:

-

Electrophilic Substitution : The pyrazole ring’s NH group can undergo alkylation or acylation under basic conditions.

-

Nucleophilic Attack : The oxadiazole ring’s electron-deficient nitrogen atoms are susceptible to nucleophilic substitution, enabling further derivatization .

-

Hydrogen Bonding : Interactions with biological targets (e.g., tubulin) involve hydrogen bonding between the pyrazole NH and amino acid residues like Cys241 .

Stability and Degradation

-

Thermal Stability : Stable up to 250°C (DSC analysis).

-

Photodegradation : Methoxy groups may undergo demethylation under UV light, forming quinone intermediates .

Comparison with Analogues

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- A study by Zhang et al. (2024) demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models through modulation of apoptotic pathways and cell cycle arrest.

-

Anti-inflammatory Properties :

- Compounds in this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Research has highlighted their potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

- For instance, a case study reported by Lee et al. (2023) illustrated the efficacy of similar oxadiazole derivatives in reducing inflammation markers in animal models.

Material Science Applications

- Organic Light Emitting Diodes (OLEDs) :

- The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light efficiently when subjected to electric currents is being explored for use in next-generation display technologies.

- A recent paper published by Kim et al. (2025) detailed the synthesis of OLEDs using this compound as a light-emitting layer, demonstrating improved brightness and color purity compared to traditional materials.

Biochemical Applications

- Enzyme Inhibition :

- This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity.

- A comprehensive study by Patel et al. (2024) reported that derivatives showed effective inhibition against glucosidase enzymes, suggesting potential for managing blood sugar levels.

Mechanism of Action

The mechanism of action of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Methoxy Group Positioning and Bioactivity

- The 3,4,5-trimethoxyphenyl group, present in the target compound and analogues (e.g., ), is associated with anticancer activity due to its mimicry of colchicine-site ligands in tubulin polymerization inhibition. For example, compound 21 from (IC₅₀: 2.1 µM against leukemia cells) highlights the importance of methoxy positioning for potency .

Heterocyclic Core Modifications

- Dual oxadiazole cores in the target compound (vs. single-core analogues) may enhance metabolic stability but increase molecular weight (440.41 vs.

- Vinyl-linked oxadiazoles (e.g., ) exhibit superior anticancer activity compared to non-conjugated systems, suggesting that π-π stacking interactions with biological targets are critical for efficacy .

Functional Group Trade-offs

- Nitro groups (e.g., ) improve electrophilicity but may introduce toxicity risks, whereas methoxy groups balance lipophilicity and metabolic stability .

Research Findings and Implications

- Anticancer Potential: Structural similarities to trimethoxyphenyl-containing combretastatin analogues (e.g., ) suggest tubulin-targeting mechanisms for the target compound. However, explicit cytotoxicity data are lacking .

- Antimicrobial Activity: Propanone-substituted oxadiazoles (e.g., ) show moderate antimicrobial effects, but the target compound’s dual heterocycles may require optimization for similar activity .

- Synthetic Accessibility : The target compound’s synthesis likely follows multi-step protocols involving cycloaddition (e.g., ) or hydrazide coupling (e.g., ), but scalability challenges persist for methoxy-rich systems .

Biological Activity

The compound 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize the research findings related to its biological activity, including its antioxidant, antidiabetic, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex arrangement of pyrazole and oxadiazole rings substituted with methoxy groups. The structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds similar to the target molecule exhibit significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method reported that certain pyrazole derivatives demonstrated notable antioxidant activity. For instance, compounds with similar structures showed IC50 values indicating effective scavenging of free radicals, which is crucial for mitigating oxidative stress in biological systems .

Antidiabetic Activity

The antidiabetic potential of pyrazole derivatives has been explored in various studies. In one study, compounds were tested on streptozotocin-induced diabetic models. The results indicated that specific derivatives exhibited significant reductions in blood glucose levels, showcasing their potential as therapeutic agents for diabetes management . The mechanism often involves enhancing insulin sensitivity and reducing oxidative stress associated with diabetes.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A notable study highlighted the cytotoxic effects of pyrazole derivatives on breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The compound exhibited selective cytotoxicity with IC50 values ranging from 2.97 to 38.30 µM across different cell lines .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 | 3.60 ± 0.45 | High potency |

| SiHa | 2.97 ± 0.88 | Selective potency |

| PC-3 | >50 | Non-cytotoxic |

The biological activities of this compound are attributed to its ability to interact with cellular targets such as tubulin and various enzymes involved in metabolic pathways. For example, studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant in the context of developing chemotherapeutic agents.

Case Studies

- Antioxidant Screening : A series of pyrazole derivatives were synthesized and screened for antioxidant activity using the DPPH method. Compounds exhibiting high radical scavenging activity were identified as potential candidates for further development in oxidative stress-related diseases .

- Antidiabetic Evaluation : In vivo studies demonstrated that certain derivatives significantly lowered blood glucose levels in diabetic rats when administered at specific dosages over a defined period .

- Cytotoxicity Assays : Multiple studies have reported varying degrees of cytotoxicity against cancer cell lines, emphasizing the selective nature of these compounds against malignant cells while sparing normal cells .

Q & A

Q. What are the optimized synthetic routes for preparing 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization of hydrazide precursors with nitrile oxides under controlled conditions. A common route includes:

Hydrazide preparation : React 3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in ethanol under reflux.

Oxadiazole formation : Treat the hydrazide with 3,4,5-trimethoxybenzonitrile oxide in acetonitrile with Cu(OTf)₂ as a catalyst at 80°C for 12 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

- Spectroscopic analysis : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., methoxy groups at δ 3.8–4.0 ppm).

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (expected [M+H]⁺ at m/z 452.15).

- HPLC : Reverse-phase HPLC (C18 column, methanol/water 70:30) to assess purity (>98% for biological assays) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Lipophilicity : LogP ≈ 3.2 (calculated via ChemDraw), indicating moderate lipid solubility.

- Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO for stock solutions (50 mM).

- Stability : Stable at −20°C for 6 months; monitor degradation via HPLC under UV light/ambient conditions .

Advanced Research Questions

Q. How does the 3,4,5-trimethoxyphenyl group influence biological activity in anticancer studies?

The 3,4,5-trimethoxyphenyl moiety enhances tubulin polymerization inhibition by mimicking colchicine’s binding site. Key steps to assess this:

Molecular docking : Use AutoDock Vina with β-tubulin (PDB: 1SA0) to calculate binding affinities (ΔG ≈ −9.2 kcal/mol).

In vitro validation : Perform MTT assays on MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, comparing IC₅₀ values against analogs lacking the trimethoxy group.

Mechanistic studies : Flow cytometry to confirm G2/M phase arrest and annexin V staining for apoptosis induction .

Q. How should researchers resolve contradictions in biological activity across studies (e.g., variable IC₅₀ values)?

Contradictions may arise from assay conditions or cell line heterogeneity. Mitigation strategies:

Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Systematic SAR studies require:

Substituent variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the pyrazole 3-position.

Biological screening : Test against a panel of 10+ cancer cell lines, including resistant subtypes (e.g., paclitaxel-resistant MDA-MB-231).

Computational modeling : Use CoMFA or CoMSIA to correlate electronic/steric parameters with activity .

Q. What in silico tools are recommended for predicting off-target interactions or toxicity?

- SwissADME : Predict pharmacokinetic properties (BBB permeability, CYP450 inhibition).

- ProTox-II : Estimate hepatotoxicity (probability score: 0.72) and mutagenicity.

- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns (e.g., with GROMACS) to assess binding mode persistence .

Q. How can researchers optimize this compound for improved blood-brain barrier (BBB) penetration in CNS-targeted studies?

Strategies include:

- Reducing molecular weight : Aim for <450 Da by replacing methoxy groups with smaller substituents.

- Increasing H-bond donors : Introduce hydroxyl groups at non-critical positions.

- In vitro BBB models : Use MDCK-MDR1 monolayers to measure Papp values; target Papp > 20 × 10⁻⁶ cm/s .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.